4,2',4'-Trihydroxy-6'-methoxydihydrochalcone is a natural product found in Coptis japonica, Goniothalamus gardneri, and other organisms with data available.
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone
CAS No.: 111316-17-7
Cat. No.: VC13838079
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111316-17-7 |
---|---|
Molecular Formula | C16H16O5 |
Molecular Weight | 288.29 g/mol |
IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3 |
Standard InChI Key | PDZBWDAJMIPJSK-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O |
Canonical SMILES | COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone belongs to the dihydrochalcone subclass, characterized by a propanone backbone linking two aromatic rings. Key structural features include:
Property | Value |
---|---|
IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
Molecular Formula | C₁₆H₁₆O₅ |
Molecular Weight | 288.29 g/mol |
SMILES | COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O |
InChI Key | PDZBWDAJMIPJSK-UHFFFAOYSA-N |
The presence of three hydroxyl groups (2',4',4-) and one methoxy group (6') facilitates hydrogen bonding and electron donation, critical for its bioactivity .
Physicochemical Data
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Solubility: Soluble in polar solvents (DMSO, ethanol) due to hydroxyl groups .
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Stability: Stable under acidic conditions but prone to oxidation in alkaline environments .
Natural Occurrence and Isolation
Plant Sources
This compound is isolated from:
Extraction Methods
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Chromatography: Ethyl acetate fractions purified via silica gel column chromatography yield >95% purity .
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Spectroscopic Identification: NMR (¹H, ¹³C) and LC-MS/MS confirm structure .
Pharmacological Activities
Antiplasmodial Activity
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IC₅₀: 12.69 µM against Plasmodium falciparum (chloroquine-sensitive/resistant strains) .
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Mechanism: Disrupts heme detoxification in malaria parasites .
Neuroprotective Effects
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Alzheimer’s Disease:
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Molecular Docking: Binds AChE peripheral anionic site (binding energy: -8.2 kcal/mol) .
Anti-Inflammatory and Antioxidant Actions
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In Vitro: Suppresses TNF-α (↓50%) and IL-1β (↓45%) in LPS-activated macrophages .
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In Vivo: Inhibits neutrophil migration (↓60%) in carrageenan-induced inflammation .
Mechanisms of Action
Enzyme Inhibition
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AChE Inhibition: Competitive inhibition via hydrogen bonding with Ser203 and π-π stacking .
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ROS Scavenging: Chelates Fe²⁺ and quenches free radicals via phenolic hydroxyls .
Cellular Modulation
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Macrophages: Downregulates NF-κB and MAPK pathways, reducing pro-inflammatory cytokines .
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Neutrophils: Attenuates CD62L expression, limiting leukocyte adhesion .
Synthesis and Derivatives
Chemical Synthesis
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Claisen-Schmidt Condensation: Piperonal and 2-methoxy-4,6-dimethoxyacetophenone yield chalcone intermediates .
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Hydrogenation: Pd/C-mediated reduction produces dihydrochalcone core .
Structural Analogues
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